molecular formula C19H24ClN3OS B6137132 N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B6137132
M. Wt: 377.9 g/mol
InChI Key: JRVZQACBTQCDSY-UHFFFAOYSA-N
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Description

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the piperidine ring.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Coupling Reactions: The final step involves coupling the piperidine and thiazole rings through an acetamide linkage, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorobenzene derivatives in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
  • N-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

Uniqueness

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3OS/c1-13-18(25-14(2)21-13)10-19(24)22-17-4-3-9-23(12-17)11-15-5-7-16(20)8-6-15/h5-8,17H,3-4,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVZQACBTQCDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2CCCN(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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